2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one
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Overview
Description
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with pyrazole and furan moieties. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazole Ring: The reaction of 4-chlorobenzaldehyde with phenylhydrazine in the presence of an acid catalyst to form 4-chlorophenylhydrazone.
Cyclization: The cyclization of 4-chlorophenylhydrazone with an appropriate diketone to form the pyrazole ring.
Thiazolidinone Formation: The reaction of the pyrazole derivative with furan-2-carbaldehyde and thioglycolic acid under reflux conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as topoisomerase IV and COVID-19 main protease.
Pathways: Inhibition of enzyme activity leading to antimicrobial and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like pyrazofurin and celecoxib.
Thiazolidinone Derivatives: Compounds like pioglitazone and rosiglitazone.
Uniqueness
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one is unique due to its combined pyrazole, furan, and thiazolidinone moieties, which impart a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c24-17-10-8-16(9-11-17)22-20(14-27(25-22)18-5-2-1-3-6-18)23-26(21(28)15-30-23)13-19-7-4-12-29-19/h1-12,14,23H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTNESBWGAQFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372286 |
Source
|
Record name | 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5855-30-1 |
Source
|
Record name | 2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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